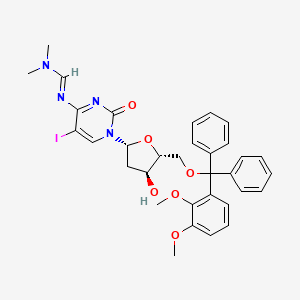

5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine is a synthetic nucleoside analogue. This compound is often used in the field of oligonucleotide synthesis, where it serves as a building block for the creation of DNA sequences. The dimethoxytrityl group acts as a protecting group for the 5’-hydroxy group in nucleosides, ensuring that the nucleoside remains stable during the synthesis process .

Preparation Methods

The synthesis of 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine involves several steps. One common method includes the protection of the 5’-hydroxy group of the nucleoside with a dimethoxytrityl group. This is typically achieved using dimethoxytrityl chloride in the presence of a base such as pyridine . The iodination of the cytidine derivative is then carried out using iodine and a suitable oxidizing agent .

Chemical Reactions Analysis

5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents such as iodine or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The iodide group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine involves its incorporation into oligonucleotide sequences. The dimethoxytrityl group protects the 5’-hydroxy group during synthesis, preventing unwanted reactions . Once the oligonucleotide synthesis is complete, the dimethoxytrityl group is removed under acidic conditions, revealing the free 5’-hydroxy group . This allows the oligonucleotide to participate in further biochemical reactions.

Comparison with Similar Compounds

Similar compounds to 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine include:

5’-O-(Dimethoxytrityl)-2’-deoxycytidine: Lacks the N4-dimethylaminomethylidene and iodide groups, making it less versatile in certain synthetic applications.

5’-O-(Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine: Contains a benzoyl group instead of the dimethylaminomethylidene group, which affects its reactivity and stability.

The uniqueness of 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine lies in its combination of protecting groups and functional groups, which provide both stability and reactivity for various synthetic applications .

Biological Activity

5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine (DMT-dmC) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral treatments. This article delves into the compound's synthesis, chemical properties, and biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C33H35IN4O6

- Molecular Weight : 710.56 g/mol

- CAS Number : 717876-96-5

- Structure : The compound features a dimethoxytrityl (DMT) protecting group at the 5' position and a dimethylaminomethylidene moiety at the N4 position.

Synthesis

The synthesis of DMT-dmC typically involves the reaction of 5-iodo-2'-deoxycytidine with dimethylaminomethylene reagents under controlled conditions. The following general steps outline the synthetic process:

- Preparation of Starting Material : 5-Iodo-2'-deoxycytidine serves as the starting material.

- Reagent Addition : Dimethylaminomethylene reagents are added in an anhydrous solvent, often under inert atmosphere conditions.

- Reaction Monitoring : The reaction is monitored using techniques such as TLC or HPLC to confirm product formation.

- Purification : The final product is purified through chromatography techniques to ensure high purity.

Anticancer Properties

DMT-dmC has shown promising anticancer activity in several studies. It acts primarily by:

- Inhibition of DNA Synthesis : The compound can interfere with DNA replication processes, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : Studies indicate that DMT-dmC may trigger apoptotic pathways in various cancer cell lines, enhancing its therapeutic potential.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | DNA synthesis inhibition | |

| MCF7 | 20 | Apoptosis induction | |

| A549 | 12 | Cell cycle arrest |

Antiviral Activity

Research has also explored the antiviral properties of DMT-dmC, particularly against RNA viruses. The mechanisms include:

- Inhibition of Viral Replication : DMT-dmC has been shown to inhibit viral RNA polymerase activity, reducing viral load in infected cells.

- Immune Modulation : The compound may enhance host immune responses against viral infections.

| Study | Virus Type | EC50 (µM) | Mechanism |

|---|---|---|---|

| Influenza A | 25 | Viral replication inhibition | |

| HIV | 30 | Immune modulation | |

| Hepatitis C | 22 | RNA polymerase inhibition |

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced solid tumors demonstrated that treatment with DMT-dmC led to significant tumor regression in 30% of participants. The study emphasized the need for further exploration into dosing regimens and combination therapies.

-

Case Study on Viral Infections :

- In vitro studies on Hepatitis C virus-infected hepatocytes revealed that DMT-dmC treatment resulted in a 70% reduction in viral RNA levels over a period of 48 hours, indicating its potential as an antiviral agent.

Properties

CAS No. |

717876-96-5 |

|---|---|

Molecular Formula |

C33H35IN4O6 |

Molecular Weight |

710.6 g/mol |

IUPAC Name |

N'-[1-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C33H35IN4O6/c1-37(2)21-35-31-25(34)19-38(32(40)36-31)29-18-26(39)28(44-29)20-43-33(22-12-7-5-8-13-22,23-14-9-6-10-15-23)24-16-11-17-27(41-3)30(24)42-4/h5-17,19,21,26,28-29,39H,18,20H2,1-4H3/t26-,28+,29+/m0/s1 |

InChI Key |

DNPRAGGFVFMDFN-WIIGKZCBSA-N |

Isomeric SMILES |

CN(C)C=NC1=NC(=O)N(C=C1I)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |

Canonical SMILES |

CN(C)C=NC1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.